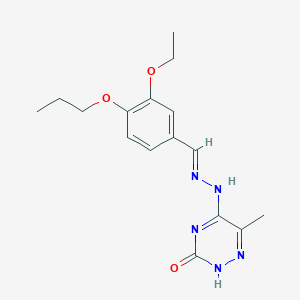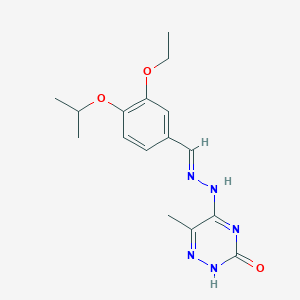![molecular formula C13H11Cl2NO3 B254384 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B254384.png)
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a synthetic compound that has gained attention in scientific research due to its potential use as a pharmaceutical agent. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. It also inhibits the activity of certain receptors, such as the adenosine receptor, which is involved in various physiological processes.
Biochemical and Physiological Effects:
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It also has anti-inflammatory properties and has been shown to reduce inflammation in various animal models. In addition, it has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in lab experiments is its ability to inhibit specific enzymes and receptors, which allows for the study of specific signaling pathways and physiological processes. However, one of the limitations is that it may have off-target effects, which can complicate the interpretation of results.
Future Directions
There are numerous future directions for the study of 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One direction is the further optimization of the synthesis method to improve yield and purity. Another direction is the study of its potential use as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic uses in the treatment of various diseases.
Synthesis Methods
The synthesis of 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves the reaction of 4,7-dichloroindole-2-carboxylic acid with propargyl alcohol in the presence of a base. The resulting product is then reacted with 1,2-dioxolane-3-one to form the final compound. This method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been studied for its potential use as a pharmaceutical agent due to its ability to inhibit certain enzymes and receptors. It has shown promising results in the treatment of various diseases, including cancer and neurological disorders. In addition, it has also been studied for its potential use as a fluorescent probe for imaging biological systems.
properties
Product Name |
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one |
|---|---|
Molecular Formula |
C13H11Cl2NO3 |
Molecular Weight |
300.13 g/mol |
IUPAC Name |
4//',7//'-dichloro-1//'-prop-2-enylspiro[1,3-dioxolane-2,3//'-indole]-2//'-one |
InChI |
InChI=1S/C13H11Cl2NO3/c1-2-5-16-11-9(15)4-3-8(14)10(11)13(12(16)17)18-6-7-19-13/h2-4H,1,5-7H2 |
InChI Key |
SXKQOCSZYAPLTQ-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=C(C=CC(=C2C3(C1=O)OCCO3)Cl)Cl |
Canonical SMILES |
C=CCN1C2=C(C=CC(=C2C3(C1=O)OCCO3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-7-[(4-methylbenzyl)oxy]-6-nitro-2H-chromen-2-one](/img/structure/B254302.png)
![(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid](/img/structure/B254303.png)
![2,4,5-Trimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B254304.png)
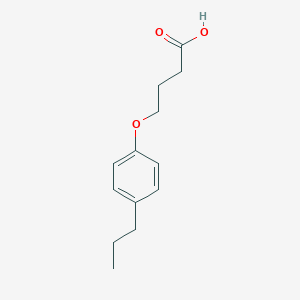
![3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B254312.png)
![2-[(2E)-2-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254316.png)
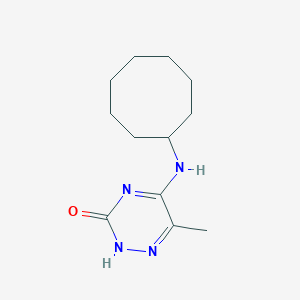
![6-methyl-5-[(2E)-2-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254318.png)
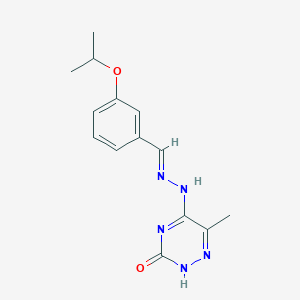

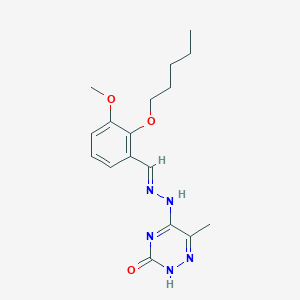
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
